

# Application Notes and Protocols for BMS-986463 in Xenograft Mouse Models

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## Compound of Interest

Compound Name: BMS-986463

Cat. No.: B15605328

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **BMS-986463**, a first-in-class WEE1 molecular glue degrader, in preclinical xenograft mouse models of cancer.

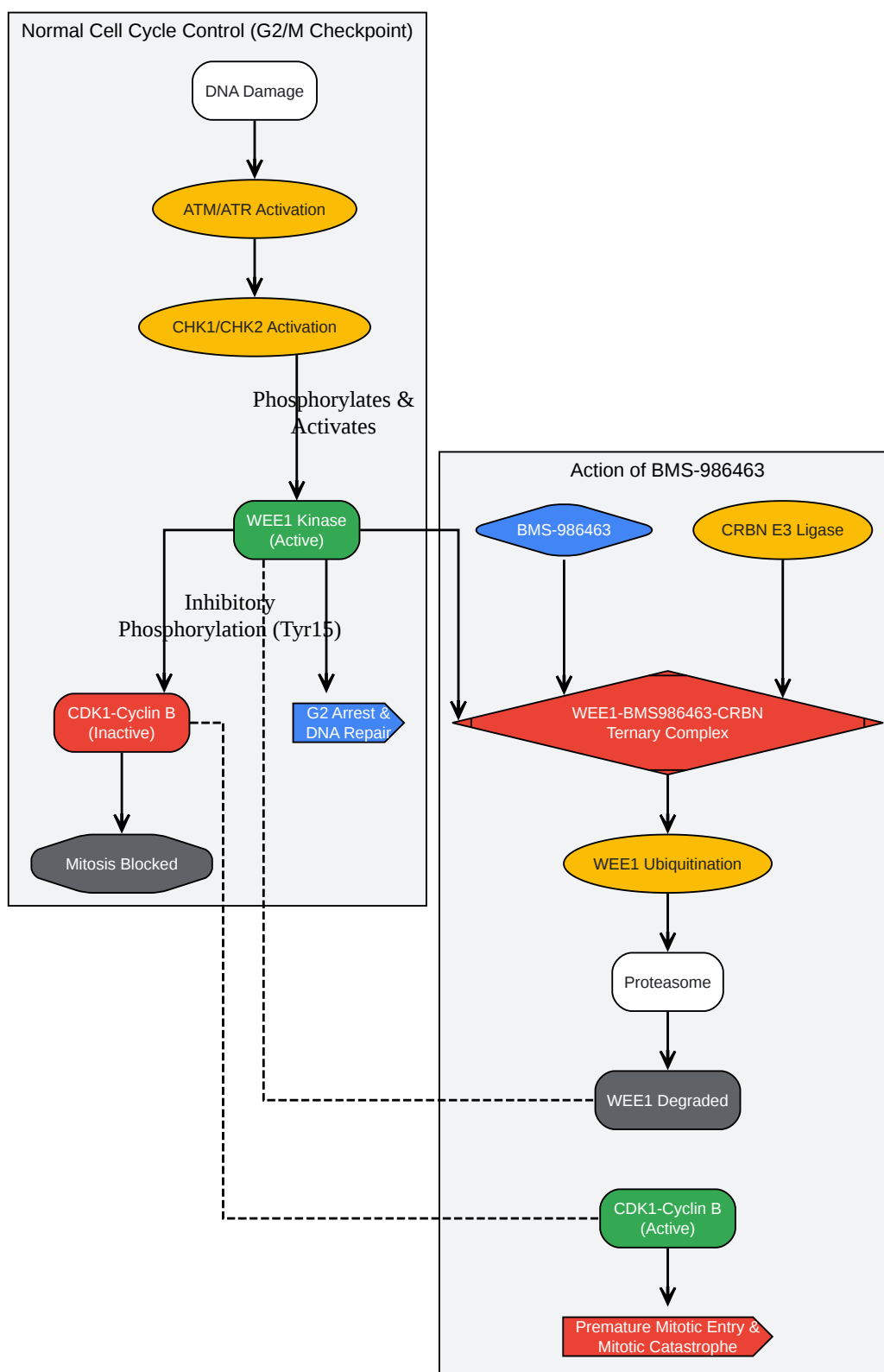
## Introduction

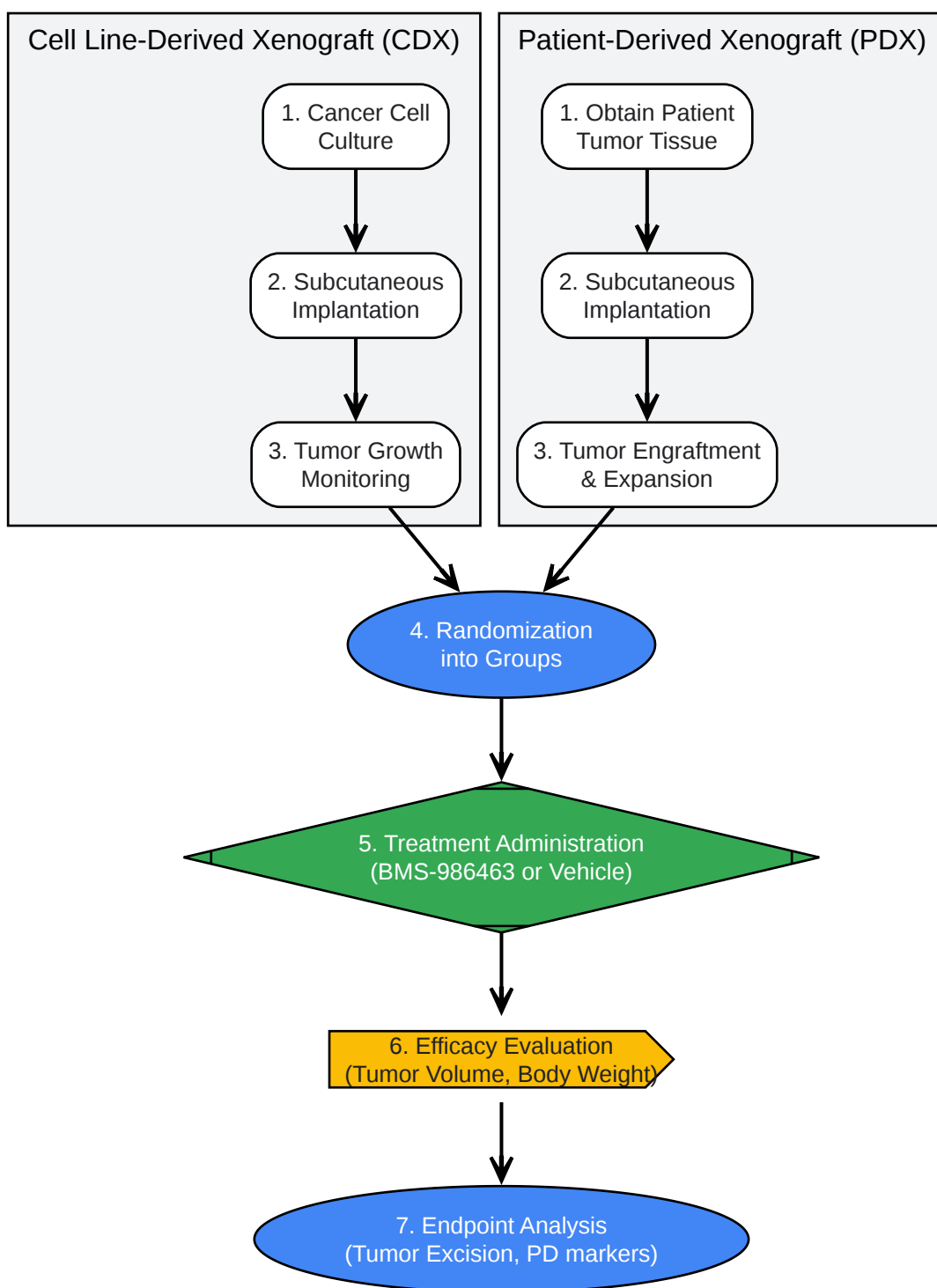
**BMS-986463** is an investigational compound developed by Bristol Myers Squibb that targets the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.<sup>[1][2][3][4]</sup> Unlike traditional inhibitors, **BMS-986463** functions as a molecular glue degrader, inducing the ubiquitination and subsequent proteasomal degradation of the WEE1 protein.<sup>[2][3]</sup> This mechanism leads to the abrogation of the G2/M checkpoint, forcing cancer cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.<sup>[5][6]</sup> Preclinical studies in various xenograft models have demonstrated robust anti-tumor activity, highlighting its potential as a therapeutic agent for advanced solid tumors.<sup>[1][2][7]</sup>

## Mechanism of Action: WEE1 Degradation Pathway

**BMS-986463** acts as a molecular glue, forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and WEE1 kinase. This induced proximity facilitates the transfer of ubiquitin to WEE1, marking it for degradation by the proteasome. The depletion of WEE1 leads to the activation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of

mitotic entry. In cancer cells with high levels of replicative stress and DNA damage, the forced entry into mitosis without proper DNA repair results in cell death.





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